molecular formula C25H21FN2O3 B11344180 6-fluoro-4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

6-fluoro-4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11344180
M. Wt: 416.4 g/mol
InChI Key: UGMMBPUQPVUSDS-UHFFFAOYSA-N
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Description

6-fluoro-4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluoro group: This step often involves the use of fluorinating agents under controlled conditions.

    Attachment of the benzyl and pyridinyl groups: This can be done through nucleophilic substitution reactions or coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the chromene core or the benzyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-fluoro-4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: It can be investigated for its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and may have similar biological activities.

    Fluoro-substituted chromenes: These compounds have a similar structure with the addition of a fluoro group, which can influence their reactivity and biological properties.

    Benzyl and pyridinyl derivatives: Compounds with benzyl and pyridinyl groups may exhibit similar pharmacological profiles.

Uniqueness

6-fluoro-4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can enhance its stability and bioavailability, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21FN2O3

Molecular Weight

416.4 g/mol

IUPAC Name

6-fluoro-4-oxo-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C25H21FN2O3/c1-16(2)18-8-6-17(7-9-18)15-28(24-5-3-4-12-27-24)25(30)23-14-21(29)20-13-19(26)10-11-22(20)31-23/h3-14,16H,15H2,1-2H3

InChI Key

UGMMBPUQPVUSDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)F

Origin of Product

United States

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